2-Chloro-4-cyanophenyl cyclohexyl methyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-cyanophenyl cyclohexyl methyl phosphate is an organic compound that features a unique combination of functional groups, including a chloro group, a cyano group, and a phosphate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyanophenyl cyclohexyl methyl phosphate typically involves multi-step organic reactions. One common approach is to start with the chlorination of 4-cyanophenyl cyclohexyl methyl phosphate. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-cyanophenyl cyclohexyl methyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-cyanophenyl cyclohexyl methyl phosphate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-cyanophenyl cyclohexyl methyl phosphate involves its interaction with specific molecular targets. The chloro and cyano groups can participate in electrophilic and nucleophilic interactions, respectively. The phosphate ester moiety can undergo hydrolysis, releasing active intermediates that interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-nitrophenyl cyclohexyl methyl phosphate
- 2-Chloro-4-aminophenyl cyclohexyl methyl phosphate
- 2-Chloro-4-methylphenyl cyclohexyl methyl phosphate
Uniqueness
2-Chloro-4-cyanophenyl cyclohexyl methyl phosphate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of functional groups in this compound allows for diverse chemical transformations and applications.
Eigenschaften
CAS-Nummer |
61053-63-2 |
---|---|
Molekularformel |
C14H17ClNO4P |
Molekulargewicht |
329.71 g/mol |
IUPAC-Name |
(2-chloro-4-cyanophenyl) cyclohexyl methyl phosphate |
InChI |
InChI=1S/C14H17ClNO4P/c1-18-21(17,19-12-5-3-2-4-6-12)20-14-8-7-11(10-16)9-13(14)15/h7-9,12H,2-6H2,1H3 |
InChI-Schlüssel |
FJDWAMGBHODYNL-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(OC1CCCCC1)OC2=C(C=C(C=C2)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.